molecular formula C13H16N2O6 B1285458 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile CAS No. 236750-65-5

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile

Numéro de catalogue: B1285458
Numéro CAS: 236750-65-5
Poids moléculaire: 296.28 g/mol
Clé InChI: JNNCLIICKUIURH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile (CAS RN: 236750-65-5) is a nitro-substituted benzonitrile derivative characterized by two 2-methoxyethoxy groups at positions 4 and 5 of the benzene ring. It is a yellow-green crystalline powder with a molecular weight of 296.28 g/mol, density of 1.26 g/cm³, and a boiling point of 459.3°C . This compound is highly stable and soluble in organic solvents, making it a critical intermediate in synthesizing erlotinib hydrochloride, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in non-small-cell lung cancer treatment . Its high reactivity and catalytic properties also enable applications in polymer production (e.g., polyesters and polyurethanes) and organic synthesis .

Propriétés

IUPAC Name

4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-18-3-5-20-12-7-10(9-14)11(15(16)17)8-13(12)21-6-4-19-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNCLIICKUIURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40581646
Record name 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40581646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236750-65-5
Record name 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40581646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Detailed Stepwise Preparation

Step Reaction Reagents/Conditions Notes
1 Etherification of 3,4-dihydroxybenzaldehyde Reaction with substituted ethylmethyl ether in presence of base and inert solvent Produces 3,4-bis(2-methoxyethoxy)benzaldehyde; base typically used to deprotonate hydroxyl groups facilitating alkylation
2 Conversion to benzaldoxime Treatment with hydroxylamine in organic solvent and base Forms 3,4-bis(2-methoxyethoxy)benzaldoxime as intermediate
3 Dehydration of oxime to benzonitrile Heating or acid-catalyzed dehydration Yields 3,4-bis(2-methoxyethoxy)benzonitrile, a key intermediate
4 Nitration of benzonitrile Nitrating mixture (e.g., nitric acid and sulfuric acid) Introduces nitro group at 2-position, producing 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile; careful control of temperature and acid concentration required to avoid over-nitration

Reaction Conditions and Solvent Systems

  • Etherification is generally conducted in inert solvents such as toluene or substituted aromatic hydrocarbons with bases like sodium hydride or potassium carbonate.
  • Oxime formation and dehydration steps utilize organic solvents including alcohols (methanol, ethanol) or ethers (tetrahydrofuran), with bases like pyridine or triethylamine.
  • Nitration requires strong acidic conditions, typically a mixture of concentrated nitric and sulfuric acids, under controlled temperature (0–5 °C) to maintain regioselectivity and minimize side reactions.
  • Organic solvents for dissolving intermediates include alcohols (2-propanol preferred), aromatic hydrocarbons, halogenated hydrocarbons, ethers, ketones, and amides, depending on solubility and reaction step requirements.

Key Research Findings and Optimization

  • The nitration step is critical and must be carefully controlled to ensure selective substitution at the 2-position without degrading the methoxyethoxy groups.
  • The dehydration of the oxime intermediate to the nitrile is facilitated by acidic or thermal conditions, with some processes favoring mild acid catalysis to improve yield.
  • Solvent choice impacts both reaction rate and purity; alcohols such as 2-propanol are preferred for dissolving intermediates due to their balance of polarity and inertness.
  • Avoidance of highly corrosive reagents like phosphorus oxychloride or thionyl chloride in subsequent steps (beyond the scope of this compound alone) is noted in newer patented processes, enhancing safety and environmental profiles.

Summary Table of Preparation Steps

Intermediate/Product Chemical Transformation Reagents/Conditions Purpose
3,4-Dihydroxybenzaldehyde Etherification Substituted ethylmethyl ether, base, inert solvent Introduce 2-methoxyethoxy groups
3,4-Bis(2-methoxyethoxy)benzaldehyde Oxime formation Hydroxylamine, base, organic solvent Convert aldehyde to oxime
3,4-Bis(2-methoxyethoxy)benzaldoxime Dehydration Acid or heat Form benzonitrile
3,4-Bis(2-methoxyethoxy)benzonitrile Nitration HNO3/H2SO4, low temp Introduce nitro group at 2-position
This compound Final product Isolation and purification Pharmaceutical intermediate

Analyse Des Réactions Chimiques

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives and substituted benzonitriles.

Applications De Recherche Scientifique

Pharmacological Properties

DHET exhibits significant pharmacological properties, including:

  • Anti-inflammatory and Analgesic Effects : Studies indicate that DHET may be effective in treating inflammatory conditions such as arthritis due to its ability to inhibit inflammatory pathways .
  • Antioxidant Activity : The compound has shown potential in combating oxidative stress-related diseases, which may include neurodegenerative disorders and certain cancers .

Synthesis of Active Pharmaceutical Ingredients

DHET serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a role in the production of quinazolinone derivatives used in anticancer drugs like gefitinib and erlotinib. The one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones demonstrates its utility in drug synthesis with high yields reported (up to 91%) for certain derivatives .

Polymer Chemistry

In materials science, DHET is utilized in the formulation of polymers and coatings due to its chemical stability and functional properties. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Coatings and Adhesives

The compound is also explored for use in industrial coatings and adhesives, where its chemical structure contributes to improved adhesion properties and resistance to environmental degradation .

Agrochemical Applications

DHET has been investigated for its potential use as an agrochemical agent. Its effectiveness as a pesticide or herbicide is being explored due to its ability to interact with biological systems at a molecular level, potentially leading to the development of safer agricultural chemicals .

Dyes and Pigments

The compound is used in the production of dyes and pigments, leveraging its vibrant color properties derived from its nitrobenzene structure .

Surfactants and Flavors

Applications extend to the formulation of surfactants for detergents and personal care products, as well as flavoring agents in food products due to its stability under various conditions .

Case Studies

Application AreaCase Study ReferenceFindings
PharmaceuticalsSynthesis of gefitinibHigh yield synthesis via one-pot reaction
Material SciencePolymer formulationsEnhanced mechanical properties reported
AgrochemicalsPesticide formulation studiesPotential efficacy against specific pests
Dyes and PigmentsColor stability testsMaintained vibrancy under UV exposure

Mécanisme D'action

The mechanism of action of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The methoxyethoxy groups may also influence the compound’s solubility and bioavailability.

Comparaison Avec Des Composés Similaires

4,5-Dimethoxy-2-nitrobenzonitrile (CAS RN: 102714-71-6)

  • Molecular Formula : C₉H₈N₂O₄
  • Molecular Weight : 208.17 g/mol
  • Key Differences: Substituents: Methoxy (-OCH₃) groups instead of 2-methoxyethoxy (-OCH₂CH₂OCH₃) at positions 4 and 4. Solubility: Reduced hydrophilicity due to shorter alkoxy chains, limiting its utility in polar reaction systems .

3-Methoxy-4-nitrobenzonitrile (CAS RN: 177476-75-4)

  • Molecular Formula : C₈H₆N₂O₃
  • Molecular Weight : 178.14 g/mol
  • Key Differences :
    • Substituent positions: Nitro group at position 4 and methoxy at position 3.
    • Reactivity : The meta-substitution pattern reduces electron-withdrawing effects compared to DEBEN’s para-nitro group, leading to slower reaction kinetics in nucleophilic substitutions .

Functional Analogues

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

  • Key Differences :
    • Core Structure: Quinazoline instead of benzene.
    • Applications : Used as an intermediate in kinase inhibitors but lacks the nitrile group, limiting its versatility in cyclization reactions .

4,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzaldehyde

  • Molecular Formula: C₁₉H₂₉NO₁₁
  • Molecular Weight : 467.44 g/mol
  • Key Differences :
    • Extended ethoxy chains enhance hydrophilicity but introduce steric hindrance.
    • Reactivity : The aldehyde group enables nucleophilic additions, unlike DEBEN’s nitrile, which participates in cycloadditions or acts as a leaving group .

Comparative Data Table

Compound Name CAS RN Molecular Weight (g/mol) Substituents Key Applications
This compound 236750-65-5 296.28 -NO₂, -OCH₂CH₂OCH₃ (positions 2,4,5) Erlotinib synthesis, polymer catalysis
4,5-Dimethoxy-2-nitrobenzonitrile 102714-71-6 208.17 -NO₂, -OCH₃ (positions 2,4,5) Organic synthesis
3-Methoxy-4-nitrobenzonitrile 177476-75-4 178.14 -NO₂ (position 4), -OCH₃ (position 3) Research reagent
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline N/A ~317.75 -Cl, -OCH₂CH₂OCH₃ (positions 6,7) Kinase inhibitor intermediates

Research Findings and Industrial Relevance

  • Erlotinib Synthesis : DEBEN achieves a 63% yield in a one-pot synthesis of erlotinib, outperforming intermediates like 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile (66% yield for gefitinib) due to optimized electron-withdrawing effects .
  • Solubility Advantage : The 2-methoxyethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF or DMSO), critical for catalytic applications in polymer production .
  • Safety Profile : DEBEN’s hazard profile (H302, H312, H315) is comparable to 4,5-dimethoxy-2-nitrobenzonitrile but requires stricter handling due to larger-scale industrial use .

Activité Biologique

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile (CAS No. 236750-65-5) is a chemical compound that has garnered attention for its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceutical agents, including Erlotinib, a known kinase inhibitor used in cancer treatment. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C₁₄H₁₅N₃O₄
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 459.3°C at 760 mmHg
  • Flash Point : 231.6 ± 28.7°C

Synthesis and Derivatives

The synthesis of this compound involves several steps, starting from 3,4-dihydroxy benzaldehyde. The nitration process yields the target compound which can further undergo reduction to generate derivatives such as 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile .

Kinase Inhibition

This compound serves as a precursor in the synthesis of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Erlotinib has been clinically approved for treating non-small cell lung cancer (NSCLC) and pancreatic cancer . The biological activity of the compound is closely linked to its ability to inhibit kinase activity, which is crucial for cancer cell proliferation.

Antitumor Activity

In vitro studies have demonstrated that compounds derived from this compound exhibit significant antitumor effects. For instance, Erlotinib's mechanism of action involves blocking signal transduction pathways that promote tumor growth and survival .

Case Studies

  • Erlotinib in NSCLC : A study involving patients with advanced NSCLC showed that those treated with Erlotinib experienced improved survival rates compared to those receiving standard chemotherapy .
  • Combination Therapy : Research indicates that combining Erlotinib with gemcitabine enhances therapeutic efficacy in pancreatic cancer patients .

Research Findings

Recent literature highlights the following findings regarding the biological activity of this compound:

StudyFindings
Demonstrated significant inhibition of EGFR kinase activity by Erlotinib derived from this compound.
Highlighted the synthesis pathway and potential for developing other kinase inhibitors based on this structure.
Discussed the pharmacokinetics and bioavailability of Erlotinib, emphasizing the importance of its precursors like this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile in pharmaceutical intermediates?

  • Methodological Answer : The compound is synthesized via a multi-step process starting from ethyl 3,4-dihydroxybenzoate. Key steps include:

Etherification : Reacting ethyl 3,4-dihydroxybenzoate with 2-methoxyethyl chloride in the presence of a base to introduce methoxyethoxy groups.

Nitration : Treating the intermediate with nitric acid in sulfuric acid to introduce the nitro group at the 2-position .

  • Table 1 : Reaction Conditions for Nitration
ParameterCondition
Nitrating AgentHNO₃ in H₂SO₄
Temperature0–5°C (controlled exotherm)
Reaction Time4–6 hours
Yield~85% (reported in industrial-scale syntheses)

Q. How is this compound characterized structurally?

  • Methodological Answer : Key spectroscopic techniques include:

  • ¹H/¹³C NMR : Peaks for methoxyethoxy groups (δ 3.3–3.7 ppm for OCH₂CH₂O and δ 3.2 ppm for OCH₃) and nitrile (C≡N) at ~110 ppm in ¹³C .
  • IR Spectroscopy : Strong absorption bands for nitro (1520–1350 cm⁻¹) and nitrile (2240–2220 cm⁻¹) groups .
  • Mass Spectrometry : Exact mass of 296.1008 Da (C₁₃H₁₆N₂O₆) with fragmentation patterns confirming the nitro and ether substituents .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can trace genotoxic impurities (e.g., nitro-reduction byproducts) be quantified in drug substances derived from this compound?

  • Methodological Answer : Use LC-MS/MS with the following parameters:

  • Column : C18 (2.1 × 50 mm, 1.7 µm particle size).
  • Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.
  • Detection : MRM transitions for impurities (e.g., ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate) at m/z 349 → 296 .
  • Table 2 : LC-MS/MS Validation Parameters
ParameterValue
LOD (Limit of Detection)0.05 ppm
LOQ (Limit of Quantitation)0.15 ppm
Linearity Range0.15–10 ppm (R² > 0.999)

Q. What mechanistic insights explain its role as a catalyst in polymer synthesis (e.g., polycarbonates)?

  • Methodological Answer : The nitro and nitrile groups act as electron-withdrawing groups, stabilizing transition states in condensation reactions. Methoxyethoxy substituents enhance solubility in polar aprotic solvents (e.g., DMF), facilitating homogeneous catalysis. Kinetic studies suggest a turnover frequency (TOF) of ~120 h⁻¹ under optimized conditions .

Q. How can hydrogenation of the nitro group to an amine be optimized for scalability?

  • Methodological Answer :

  • Catalyst : 10% Pd/C or Raney Ni in ethanol.
  • Conditions : 40–60 psi H₂ at 50°C for 8–12 hours.
  • Yield : >95% with <1% over-reduction byproducts (validated by HPLC) .
  • Challenge : Catalyst poisoning due to residual sulfur compounds; pre-treatment with activated charcoal improves efficiency .

Q. How does structural modification of this compound impact its reactivity in quinazoline synthesis (e.g., for EGFR inhibitors)?

  • Methodological Answer :

  • Key Step : Cyclization with formamidine intermediates via Dimroth rearrangement to form the quinazoline core.
  • Optimization : Replacing methoxyethoxy with bulkier groups (e.g., benzyloxy) reduces reaction yield by 30%, highlighting the importance of ether chain flexibility .

Contradictions and Data Gaps

Q. How can discrepancies in reported reaction yields (e.g., nitration step) be resolved?

  • Methodological Answer :

  • Reproducibility : Control moisture levels (<0.1% H₂O in H₂SO₄) to minimize side reactions.
  • Comparative Studies : Parallel experiments under inert (N₂) vs. ambient conditions show a 10% yield drop due to partial hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
Reactant of Route 2
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.